Cas no 349480-76-8 (Ethyl imidazo[2,1-b]thiazole-2-carboxylate)
Ethyl imidazo[2,1-b]thiazole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl imidazo[2,1-b]thiazole-2-carboxylate
- ethyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
- imidazo[2,1-b]thiazole-2-carboxylic acid, ethyl ester
- LogP
- MFCD13179637
- 3,3-Dimethyl-5-ethyltetrahydrofuran-2-one
- F74793
- 349480-76-8
- DTXSID60855659
- J-521258
- Ethylimidazo[2,1-b]thiazole-2-carboxylate
- AKOS016009618
- DB-351656
-
- Inchi: 1S/C8H8N2O2S/c1-2-12-7(11)6-5-10-4-3-9-8(10)13-6/h3-5H,2H2,1H3
- InChI Key: SNVHVXKMFBAXNY-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CN2C=CN=C12
Computed Properties
- Exact Mass: 196.03074
- Monoisotopic Mass: 196.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.42
- PSA: 43.6
Ethyl imidazo[2,1-b]thiazole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003918-1g |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate |
349480-76-8 | 95% | 1g |
$768.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675020-100mg |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate |
349480-76-8 | 98% | 100mg |
¥1323.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675020-250mg |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate |
349480-76-8 | 98% | 250mg |
¥2074.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675020-1g |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate |
349480-76-8 | 98% | 1g |
¥6027.00 | 2024-05-17 | |
| abcr | AB594142-250mg |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate; . |
349480-76-8 | 250mg |
€427.60 | 2024-07-24 | ||
| abcr | AB594142-1g |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate; . |
349480-76-8 | 1g |
€1044.40 | 2024-07-24 | ||
| Chemenu | CM190305-1g |
ethyl imidazo[2,1-b]thiazole-2-carboxylate |
349480-76-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Aaron | AR00CK8N-100mg |
3,3-Dimethyl-5-ethyltetrahydrofuran-2-one |
349480-76-8 | 95% | 100mg |
$139.00 | 2025-02-13 | |
| Aaron | AR00CK8N-250mg |
3,3-Dimethyl-5-ethyltetrahydrofuran-2-one |
349480-76-8 | 95% | 250mg |
$235.00 | 2025-02-13 | |
| Aaron | AR00CK8N-1g |
3,3-Dimethyl-5-ethyltetrahydrofuran-2-one |
349480-76-8 | 95% | 1g |
$634.00 | 2025-02-13 |
Ethyl imidazo[2,1-b]thiazole-2-carboxylate Suppliers
Ethyl imidazo[2,1-b]thiazole-2-carboxylate Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl imidazo[2,1-b]thiazole-2-carboxylate
Comprehensive Overview of Ethyl imidazo[2,1-b]thiazole-2-carboxylate (CAS No. 349480-76-8)
Ethyl imidazo[2,1-b]thiazole-2-carboxylate (CAS No. 349480-76-8) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities. Researchers and industry professionals are increasingly exploring its potential applications, particularly in drug discovery and material science. The growing interest in this compound is reflected in the rising number of searches for terms like "imidazo[2,1-b]thiazole derivatives" and "ethyl carboxylate applications," highlighting its relevance in modern chemistry.
The molecular structure of Ethyl imidazo[2,1-b]thiazole-2-carboxylate features a fused ring system combining imidazole and thiazole moieties, which contributes to its stability and reactivity. This structural motif is often associated with compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, addressing common queries such as "how to synthesize imidazo[2,1-b]thiazole derivatives" and "best practices for carboxylate ester preparation." These efforts are crucial for advancing its use in high-value applications.
In the context of drug development, Ethyl imidazo[2,1-b]thiazole-2-carboxylate serves as a versatile intermediate. Its ability to undergo various chemical transformations makes it a valuable building block for creating novel therapeutic agents. For instance, it has been investigated as a precursor for kinase inhibitors, a hot topic in oncology research. Searches related to "kinase inhibitor scaffolds" and "imidazo[2,1-b]thiazole in drug design" underscore the compound's potential in addressing unmet medical needs. Additionally, its role in agrochemicals, such as crop protection agents, aligns with the increasing demand for sustainable farming solutions.
The physicochemical properties of Ethyl imidazo[2,1-b]thiazole-2-carboxylate, including solubility, melting point, and stability, are critical for its practical applications. Researchers often seek information on "imidazo[2,1-b]thiazole solubility" and "ethyl carboxylate stability" to ensure optimal performance in formulations. Recent advancements in analytical techniques, such as HPLC and NMR, have facilitated the characterization of this compound, enabling more precise quality control. These developments are particularly relevant to industries prioritizing regulatory compliance and product consistency.
Beyond its industrial significance, Ethyl imidazo[2,1-b]thiazole-2-carboxylate has also attracted attention in academic circles. Its mechanism of action and interactions with biological targets are subjects of ongoing research, addressing questions like "how does imidazo[2,1-b]thiazole interact with enzymes" and "what are the biological effects of carboxylate esters." Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock its full potential. Furthermore, the compound's compatibility with green chemistry principles resonates with the global push for environmentally friendly synthetic methods.
In summary, Ethyl imidazo[2,1-b]thiazole-2-carboxylate (CAS No. 349480-76-8) represents a promising compound with multifaceted applications. Its structural uniqueness, combined with its adaptability in drug and agrochemical design, positions it as a key player in modern chemistry. As research continues to uncover new possibilities, this compound is likely to remain a focal point for innovation, answering pressing questions and meeting the evolving needs of science and industry.
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